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Compound of Interest

Compound Name: 5-Chlorovaleric acid

Cat. No.: B053291

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural characteristics of chemical compounds is paramount. This guide provides a
comprehensive overview of the spectroscopic data for 5-chlorovaleric acid, a versatile
building block in organic synthesis. By presenting nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, this document serves as a valuable resource for
compound identification, purity assessment, and reaction monitoring.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 5-chlorovaleric acid
(CAS No: 1119-46-6). This information is crucial for confirming the molecular structure and
identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical
environment of the hydrogen atoms in the molecule. The chemical shifts (d) are reported in
parts per million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)  Multiplicity Integration
H-5 (CH2-Cl) ~3.55 Triplet 2H
H-2 (CH2-COOH) ~2.40 Triplet 2H
H-3, H-4 (-CH2-CH2-)  ~1.80 Multiplet 4H
-COOH ~11-12 Singlet (broad) 1H

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon

environments within the molecule.

Assignment Chemical Shift (ppm)
C=0 (Carboxylic Acid) ~179

CH2-ClI (Carbon bonded to Chlorine) ~44

CH2-COOH (Carbon alpha to COOH) ~33

-CHz- (Alkyl Chain) ~26

-CHz- (Alkyl Chain) ~21

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Absorption Range

Functional Group Vibrational Mode Intensity
(cm™)
O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong
C=0 (Carboxylic Acid)  Stretching 1700-1725 Strong
C-O (Carboxylic Acid) Stretching 1210-1320 Strong
C-H (Alkyl) Stretching 2850-2960 Medium-Strong
C-CI (Alkyl Halide) Stretching 600-800 Medium-Strong
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.

Technique m/z Value Interpretation

Molecular lon Peak (M*, M*+2

Electron lonization (EI) 136/138 ]
due to 3>CI/3’Cl isotopes)
Electron lonization (EI) 101 [M-CI]*
Electron lonization (El) 73 [M-C2HaCI]*
o [CH3COOH:2]* (McLafferty
Electron lonization (EI) 60

rearrangement)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-chlorovaleric acid (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical
shift scale to O ppm.

e 1H NMR Acquisition: The *H NMR spectrum is acquired on a 300 MHz or 500 MHz NMR
spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation
delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise
ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument, typically
operating at 75 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is used
to simplify the spectrum to single peaks for each unique carbon atom. A larger number of
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scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
required due to the lower natural abundance and longer relaxation times of the 13C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a liquid sample like 5-chlorovaleric acid, a thin film is prepared by
placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: The FT-IR spectrum is recorded using a spectrometer over the range of
4000-400 cm~1. A background spectrum of the clean salt plates is first collected and
automatically subtracted from the sample spectrum to eliminate interference from
atmospheric CO2 and water vapor. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation and Derivatization: To increase its volatility for GC analysis, 5-
chlorovaleric acid is often derivatized. A common method involves esterification, for
example, by reacting the acid with a silylating agent like N,O-
bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by converting it to its methyl ester using
diazomethane or methanolic HCI.

o GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a
capillary column (e.g., a nonpolar DB-5ms or equivalent). The oven temperature is
programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature
(e.g., 250 °C) to separate the components of the sample mixture.

e MS Analysis: The eluent from the GC column is introduced into the ion source of a mass
spectrometer, typically operating in electron ionization (El) mode at 70 eV. The mass
analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion
and its fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for a chemical compound like 5-chlorovaleric acid.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chlorovaleric Acid: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b053291#spectroscopic-data-nmr-ir-mass-spec-for-5-
chlorovaleric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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